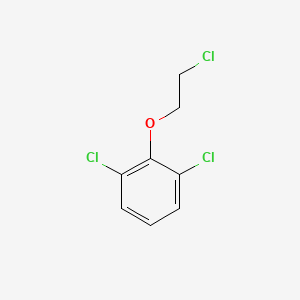

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene

Description

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene (C₈H₆Cl₂O) is a halogenated aromatic ether characterized by a benzene ring substituted with two chlorine atoms at the 1,3-positions and a 2-chloroethoxy group at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.

Properties

IUPAC Name |

1,3-dichloro-2-(2-chloroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O/c9-4-5-12-8-6(10)2-1-3-7(8)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMZGMMHZRWZHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368573 | |

| Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-29-5 | |

| Record name | 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds often target proteins or enzymes that play a crucial role in biochemical pathways.

Mode of Action

Benzene derivatives typically undergo electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring.

Biological Activity

1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, also known as DCEB, is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of DCEB, including its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a benzene ring substituted with two chlorine atoms and an ethoxy group. The synthesis of DCEB typically involves chlorination reactions of phenolic compounds, which can lead to various derivatives with distinct biological properties.

Table 1: Chemical Structure of DCEB

| Component | Description |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 257.53 g/mol |

| IUPAC Name | 1,3-Dichloro-2-(2-chloroethoxy)benzene |

Antimicrobial Properties

DCEB has been investigated for its antimicrobial properties. Studies have shown that chlorinated aromatic compounds often exhibit significant antibacterial activity against various strains of bacteria. For instance, similar compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Cytotoxicity and Anticancer Activity

Research indicates that DCEB may possess cytotoxic effects on certain cancer cell lines. In vitro studies have employed assays such as MTT to evaluate the cytotoxicity of DCEB against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. Preliminary results suggest that DCEB exhibits moderate cytotoxicity, with IC50 values indicating the concentration required to inhibit cell growth by 50% .

The biological activity of DCEB can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Chlorinated compounds can induce oxidative stress in cells, leading to increased ROS production which may result in cellular damage and apoptosis.

- Enzyme Inhibition : DCEB may act as an inhibitor for various enzymes involved in metabolic pathways, similar to other chlorinated compounds that inhibit cytochrome P450 enzymes critical for drug metabolism .

Case Studies

A notable study examined the effects of DCEB on human cancer cell lines, revealing that it significantly inhibited cell proliferation in a dose-dependent manner. The study highlighted the potential of DCEB as a lead compound for developing novel anticancer agents.

Table 2: Summary of Biological Activities

| Activity | Effect | IC50 Value |

|---|---|---|

| Antimicrobial | Effective against E. coli | Not specified |

| Cytotoxicity | Inhibits growth in cancer cell lines | ~86 μM (WRL-68) |

| Enzyme Inhibition | Potential inhibition of cytochrome P450 | Not specified |

Comparison with Similar Compounds

1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene (CAS 22482-43-5)

- Structure : Features a nitrovinyl group at the 2-position instead of the chloroethoxy group.

- Properties :

- Reactivity: The nitro group enhances electrophilic substitution reactivity, making it suitable for Knoevenagel condensations (82% yield under microwave conditions) .

1,3-Dichloro-2-(trifluoromethyl)benzene (CAS 104359-35-5)

- Structure : Substituted with a trifluoromethyl (-CF₃) group at the 2-position.

- Properties :

- Applications : Used in agrochemical synthesis due to its stability under harsh conditions.

1,3-Dichloro-2-(prop-2-ynyloxy)benzene (CAS 3598-66-1)

- Structure : Contains a propargyloxy group (-OCH₂C≡CH) at the 2-position.

- Reactivity : The alkyne moiety enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC) for dendritic wedge synthesis .

Comparative Data Table

Preparation Methods

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Etherification of Dichlorophenol | 2,6-Dichlorophenol, 2-chloroethyl halide | Base (K2CO3, NaH), DMF or ether solvent, 50–80°C | 85–95 | >95 | Direct alkylation, regioselective |

| Chloromethylation Route | Dichloro-ethoxybenzene | Paraformaldehyde, 37% HCl, reflux 3 h | 84–96 | 95 | High yield, requires chloromethylation |

| Lithiation and Chlorination | 1,3-Dimethoxybenzene | n-Butyllithium, hexachloroethane, -70°C to RT | ~70 | >90 | Multi-step, organolithium intermediate |

Research Findings and Analysis

The etherification of dichlorophenol derivatives with 2-chloroethyl halides is a straightforward and efficient method to introduce the 2-chloro-ethoxy substituent, with high yields and purity, suitable for scale-up.

The chloromethylation approach offers an alternative pathway to functionalize ethoxy-substituted dichlorobenzenes, which can then be converted to the target compound. This method benefits from well-established chloromethylation chemistry and provides high yields.

The organolithium chlorination method is more complex but allows precise regioselective chlorination on aromatic rings bearing methoxy groups. This method is useful for preparing chlorinated intermediates that can be further transformed into the target compound.

Reaction parameters such as temperature control, choice of solvent, and reagent stoichiometry critically influence yield and purity. For example, low temperatures (-70°C) during lithiation prevent side reactions and improve selectivity.

Purification typically involves solvent extraction, drying over anhydrous salts (magnesium sulfate or sodium sulfate), filtration, and recrystallization or distillation to achieve high purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a Suzuki-Miyaura coupling using 2-bromo-1,3-dichlorobenzene with a boronic acid derivative (e.g., 3-nitrophenylboronic acid) under palladium catalysis yields structurally analogous derivatives with ~65% efficiency . Alternatively, etherification of 2,4-dichlorophenol with chloroethyl reagents (e.g., using potassium carbonate as a base in dichloromethane) provides a route to similar chloroethoxybenzene derivatives . Optimize reflux time (4–6 hours) and solvent selection (ethanol or dichloromethane) to enhance purity and yield.

Q. How can spectroscopic techniques like NMR and GC-MS be employed to characterize this compound?

- Methodological Answer : Use ¹H NMR (300 MHz, CDCl₃) to identify aromatic protons (δ 7.2–8.3 ppm) and ethoxy group signals (e.g., δ 4.3–4.5 ppm for –OCH₂–). For example, analogous compounds show distinct splitting patterns for substituents like nitro groups (δ 8.2–8.3 ppm) . GC-MS with electron ionization (EI) at 70 eV helps confirm molecular ion peaks (e.g., m/z ≈ 235 for C₈H₆Cl₃O) and fragmentation patterns. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Advanced Research Questions

Q. How can researchers reconcile conflicting data in reaction yields or purity across different synthetic protocols?

- Methodological Answer : Discrepancies often arise from variations in catalysts, solvent purity, or workup procedures. For instance, Suzuki coupling yields (65% in ) may drop if palladium catalysts are deactivated by trace oxygen. Compare protocols using controlled experiments:

- Fix catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and systematically vary solvents (DMF vs. THF) .

- Use TLC or HPLC to monitor reaction progress and identify byproducts .

- Report yields based on triplicate runs to account for experimental variability.

Q. What in vitro models are suitable for assessing the cytotoxicity of chloroethoxybenzene derivatives?

- Methodological Answer : Primary avian hepatocytes and neuronal cells (e.g., PC12 cells) are validated models for cytotoxicity screening. Expose cells to 1–100 µM concentrations for 24–48 hours and measure viability via MTT assays. Transcriptomic analysis (e.g., mRNA expression of oxidative stress markers like CYP1A) can elucidate mechanistic pathways . Include positive controls (e.g., tris(1,3-dichloro-2-propyl) phosphate) to benchmark toxicity.

Q. What mechanistic insights explain the reactivity of this compound in substitution reactions?

- Methodological Answer : The electron-withdrawing chloro groups activate the benzene ring toward nucleophilic attack. For example, the ethoxy group’s lone pairs direct substitution to the ortho/para positions. Computational DFT studies can map electrostatic potential surfaces to predict regioselectivity. Experimentally, kinetic studies under varying pH (e.g., using NaHCO₃ or acetic acid) reveal rate dependencies on protonation states .

Q. How can computational tools predict physicochemical properties or degradation pathways of this compound?

- Methodological Answer : Use ChemAxon or EPI Suite to estimate logP (~3.2), water solubility (<1 mg/L), and persistence in environmental matrices. Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets like cannabinoid receptors . For degradation, simulate hydrolysis pathways (e.g., cleavage of the ethoxy group under acidic conditions) using Gaussian 09 with B3LYP/6-31G* basis sets .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer : Chlorinated byproducts (e.g., 1,3-dichlorobenzene) may co-elute in GC-MS. Mitigate via:

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) and monitor at 254 nm.

- Ion Chromatography : Detect chloride ions from hydrolysis byproducts .

- SPME-GC/MS : Pre-concentrate volatile impurities for enhanced sensitivity .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.